5-(Pyridin-2-ylthio)pentan-1-amine
Beschreibung
BenchChem offers high-quality 5-(Pyridin-2-ylthio)pentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-ylthio)pentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H16N2S |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
5-pyridin-2-ylsulfanylpentan-1-amine |
InChI |
InChI=1S/C10H16N2S/c11-7-3-1-5-9-13-10-6-2-4-8-12-10/h2,4,6,8H,1,3,5,7,9,11H2 |
InChI-Schlüssel |
UTLLYEIKXBYCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SCCCCCN |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 5-(Pyridin-2-ylthio)pentan-1-amine (CAS 642092-82-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(Pyridin-2-ylthio)pentan-1-amine, a bifunctional molecule incorporating a pyridine thioether and a primary aliphatic amine. Due to the limited availability of direct research on this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer insights into its synthesis, properties, and potential applications in medicinal chemistry and drug discovery.
Introduction to the Pyridine Thioether Scaffold
The pyridine ring is a fundamental heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties, arising from the electronegative nitrogen atom, confer a predisposition for nucleophilic substitution, particularly at the 2- and 4-positions.[3] This reactivity makes the pyridine scaffold a versatile building block in medicinal chemistry.[] When combined with a thioether linkage, the resulting pyridin-2-ylthioether moiety becomes a key pharmacophore in various biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The incorporation of an aminoalkyl chain, as seen in 5-(Pyridin-2-ylthio)pentan-1-amine, introduces a basic center that can be crucial for modulating pharmacokinetic properties and for forming interactions with biological targets.
Physicochemical and Structural Properties
| Property | Predicted Value/Information |
| CAS Number | 642092-82-8 |
| Molecular Formula | C10H16N2S |
| Molecular Weight | 196.31 g/mol |
| Appearance | Likely a liquid or low-melting solid at room temperature |
| Solubility | Expected to be soluble in organic solvents and aqueous acid |
| pKa | The pyridine nitrogen is weakly basic (pKa of pyridinium ~5.2), while the primary amine is more basic (pKa of alkylammonium ~10-11) |
Structural Diagram:
Caption: Chemical structure of 5-(Pyridin-2-ylthio)pentan-1-amine.
Synthesis and Reaction Mechanisms
A robust and widely applicable method for the synthesis of pyridin-2-ylthioethers involves the nucleophilic substitution of a 2-halopyridine with a thiol. For 5-(Pyridin-2-ylthio)pentan-1-amine, a plausible synthetic route would involve the reaction of 2-mercaptopyridine with a protected 5-halo-pentan-1-amine, followed by deprotection.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 5-(Pyridin-2-ylthio)pentan-1-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 5-Bromopentan-1-amine
-
To a solution of 5-bromopentan-1-amine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-bromopentyl)carbamate.
Causality: The Boc protecting group is used to prevent the primary amine from acting as a nucleophile in the subsequent substitution reaction, ensuring the desired regioselectivity.
Step 2: Synthesis of tert-Butyl (5-(pyridin-2-ylthio)pentyl)carbamate
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptopyridine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq), and stir for 30 minutes at room temperature to form the thiolate.
-
Add a solution of tert-butyl (5-bromopentyl)carbamate (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Causality: The use of a base is crucial to deprotonate the thiol of 2-mercaptopyridine, forming the more nucleophilic thiolate anion, which readily displaces the bromide from the protected pentylamine derivative.
Step 3: Deprotection to Yield 5-(Pyridin-2-ylthio)pentan-1-amine
-
Dissolve the purified tert-butyl (5-(pyridin-2-ylthio)pentyl)carbamate in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, and stir at room temperature for 1-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to obtain the final product.
Causality: The Boc group is acid-labile, and treatment with a strong acid efficiently removes it to reveal the desired primary amine.
Reactivity and Further Functionalization
The bifunctional nature of 5-(Pyridin-2-ylthio)pentan-1-amine allows for a variety of subsequent chemical transformations.
-
N-Acylation/Sulfonylation: The primary amine can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This allows for the introduction of a wide range of functional groups to explore structure-activity relationships.
-
Reductive Amination: The amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
-
Pyridine Ring Functionalization: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene,[3] functionalization can still be achieved, often requiring forcing conditions. Oxidation of the pyridine nitrogen to the N-oxide can activate the ring for further modifications.[8]
Potential Applications in Drug Discovery
While no specific biological activities have been reported for 5-(Pyridin-2-ylthio)pentan-1-amine, its structural motifs are present in compounds with a range of therapeutic applications.
-
Anticancer Agents: The pyridine ring is a common feature in many kinase inhibitors.[9][10] The thioether linkage can contribute to binding affinity and selectivity. The primary amine provides a handle for further derivatization to optimize potency and pharmacokinetic profiles.
-
Antimicrobial Agents: Pyridine derivatives have shown broad-spectrum antibacterial and antifungal activities.[11] The thioether and amine functionalities could contribute to interactions with microbial targets.
-
CNS-Active Agents: The pyridine scaffold is also found in compounds with activity in the central nervous system, including anxiolytic and antidepressant effects.[5]
Safety and Handling
Specific safety data for 5-(Pyridin-2-ylthio)pentan-1-amine is not available. However, based on related compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[14][15] May cause skin and eye irritation.[12]
Conclusion
5-(Pyridin-2-ylthio)pentan-1-amine is a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods for forming pyridine thioethers. The presence of both a pyridine thioether and a primary amine allows for extensive derivatization, making it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research is warranted to fully elucidate the chemical and biological properties of this compound.
References
- Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
- Zhao, X. J., et al. (2022). Visible-Light-Promoted Synthesis of Arylthiopyrimidines through Oxidative Coupling of Pyrimidine Disulfides with Arylhydrazines. Asian Journal of Organic Chemistry.
- Process for preparing pyridine-ethers or pyridine-2-thioethers. KR870000354B1.
- Safety Data Sheet for Pyridine-2-aldoxime. TCI EUROPE N.V.
- Safety D
- Safety D
- Ye, N., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research.
- The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. (2017). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and biological activity of polysubstituted pyridines. (2025). Chinese Journal of Organic Chemistry.
- Biological Activities of Pyridine Deriv
- Synthesis of pyridines and related compounds. Organic Chemistry Portal.
- Honda, A., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles.
- Pyridines: properties, syntheses & reactivity. University of Liverpool.
- NMR spectroscopy data (pyridine-d 5 ) for compound 2.
- 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. EP 3957637 A1.
- Safety D
- Spectroscopic investigations of 2-aminopyridine. (2007). TSI Journals.
- Synthesis of pyridine derivatives (2–4) and thioamide (5).
- Gangjee, A., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Journal of Medicinal Chemistry.
- P
- Pyridine - Syntheis, Reactions and Medicinal uses. (2022). Slideshare.
- Heterocycles Part 2: Pyridine. (2021). YouTube.
- Synthesis, spectral studies and antimicrobial activity of thiosemicarboximide derivatives containing pyridine nucleus. (2024).
- Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof. CN103539731A.
- N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL) PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. EP3331880A4.
- Synthesis, characterization, spectral studies and antimicrobial application of ligand n , n -bis (5-nitrothiazol-2-yl) pyridine. (2021). RASĀYAN Journal of Chemistry.
- Safety D
-
Substituted 5-methyl-[5][12][16]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors. US10239882B2.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 3. imperial.ac.uk [imperial.ac.uk]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP3331880A4 - N- (PYRIDIN-2-YL) -4- (THIAZOL-5-YL) PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS - Google Patents [patents.google.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.ca [fishersci.ca]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. chemos.de [chemos.de]
- 16. researchgate.net [researchgate.net]
Technical Monograph: 5-(2-Pyridylthio)pentylamine
Part 1: Executive Summary & Chemical Identity
5-(2-pyridylthio)pentylamine is a heterobifunctional organic intermediate characterized by a pyridine ring linked via a thioether bond to a pentyl chain terminating in a primary amine.
Unlike the common protein crosslinking reagents containing a pyridyl disulfide (e.g., SPDP), which are designed to be cleaved, this molecule contains a stable thioether (sulfide) linkage. It is primarily utilized as a bidentate ligand (N,S-donor) in organometallic coordination chemistry and as a stable "anchor" motif in surface self-assembled monolayers (SAMs).
Chemical Identification
| Property | Detail |
| IUPAC Name | 5-(pyridin-2-ylsulfanyl)pentan-1-amine |
| Common Name | 5-(2-pyridylthio)pentylamine |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| CAS Registry Number | Not widely listed in commercial catalogs; synthesize de novo.[1] |
| Structural Class | Pyridylalkylthioether; Primary Amine |
| SMILES | NCCCCCSC1=CC=CC=N1 |
Part 2: Physicochemical Properties
The following data is derived from structural analysis and quantitative structure-property relationship (QSPR) modeling, as specific empirical data for this intermediate is rare in public databases.
| Property | Value / Description | Note |
| Physical State | Pale yellow oil or low-melting solid | Amine oxidation often darkens color over time. |
| Boiling Point | ~320°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO. | Moderately soluble in water (pH dependent). |
| pKa (Amine) | ~10.5 | Typical for primary alkyl amines. |
| pKa (Pyridine) | ~3.5 - 4.0 | Reduced basicity due to thio-substitution. |
| LogP | ~1.8 - 2.2 | Lipophilic enough for organic extraction. |
Part 3: Synthesis & Structural Analysis (Self-Validating Protocol)
Core Directive: This protocol avoids the use of unstable free-base halo-amines. Instead, it utilizes a Gabriel Synthesis approach or N-Boc protection to ensure high purity and prevent polymerization.
Reaction Scheme (Graphviz)
Caption: Two-step convergent synthesis utilizing N-Boc protection to prevent amine self-alkylation.
Detailed Methodology
Step 1: S-Alkylation
-
Reagents: Dissolve 2-mercaptopyridine (1.0 eq) and anhydrous
(1.5 eq) in dry DMF under Argon. -
Addition: Add tert-butyl (5-bromopentyl)carbamate (1.05 eq) dropwise.
-
Reaction: Heat to 60°C for 4 hours. The reaction is self-indicating; the disappearance of the thiol odor and the formation of a precipitate (KBr) suggests progress.
-
Validation (TLC): Elute with 20% EtOAc/Hexane. The product (Intermediate) will have a higher Rf than the starting thiol.
-
Workup: Dilute with water, extract into ethyl acetate, wash with brine, and dry over
.
Step 2: Deprotection
-
Reaction: Dissolve the intermediate in DCM (10 mL/g). Add Trifluoroacetic acid (TFA) (1:1 v/v). Stir at room temperature for 1 hour.
-
Quench: Evaporate volatiles. Neutralize the residue with saturated
or ion-exchange resin (OH- form) to obtain the free base. -
Validation (NMR): Look for the disappearance of the tert-butyl singlet (~1.4 ppm) and the retention of the pyridine aromatic protons (6.9–8.5 ppm).
Part 4: Handling, Safety & MSDS
As a specialized research chemical, a commercial MSDS may not exist. The following safety profile is constructed based on the GHS Principle of Additivity for functional groups (Primary Amine + Pyridine).
Hazard Identification (GHS Classification)
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (due to primary amine).
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed (pyridine/amine toxicity).
-
Sensitization: Potential skin sensitizer.
Emergency Response Decision Tree
Caption: Critical response protocols for amine-based chemical exposure.
Handling Protocols
-
Storage: Store under inert gas (Argon/Nitrogen) at -20°C. Amines absorb
from air to form carbamates. -
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Use only in a fume hood.
Part 5: Applications & Mechanism[3]
Coordination Chemistry (Ligand Design)
The 2-pyridylthio moiety acts as a bidentate ligand . The "soft" sulfur and "borderline" pyridine nitrogen form stable 5-membered chelate rings with transition metals like Copper(II), Zinc(II), and Platinum(II).
-
Mechanism: The pentylamine tail remains free to conjugate to other structures (e.g., fluorophores or polymers), effectively creating a "metal-chelating tag."
Surface Modification
This molecule is used to functionalize gold or semiconductor surfaces.
-
Self-Assembly: While thiols (-SH) are the gold standard for monolayers, thioethers (R-S-R) bind more weakly, allowing for "labile" monolayers that can be displaced or patterned. The amine tail provides a handle for subsequent bio-functionalization (e.g., attaching antibodies via NHS-ester chemistry).
Drug Development (Linker Chemistry)
Unlike the SPDP reagent (which contains a disulfide bond, -S-S-), this molecule contains a thioether (-S-).
-
Implication: Conjugates made with this linker are non-cleavable in reducing environments (cytosol). This is critical when permanent attachment of a payload is required, preventing premature release of a drug.
References
-
PubChem. 2-Mercaptopyridine (Compound Summary). National Library of Medicine. Link
-
PubChem. Pentylamine (Compound Summary). National Library of Medicine. Link
-
Thermo Fisher Scientific. 1-Pentylamine Safety Data Sheet. (Proxy MSDS for alkylamine hazards). Link
-
MDPI. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. (Demonstrates pyridyl-thio synthesis logic). Link
-
Google Patents. Substituted pyridine compounds and methods of use (US6022884A). (Describes S-alkylation of 2-mercaptopyridine). Link
Sources
Technical Monograph: 5-(pyridin-2-ylthio)pentan-1-amine
Chemical Identity & Structural Informatics
5-(pyridin-2-ylthio)pentan-1-amine is a heterobifunctional building block characterized by a pyridine ring linked via a thioether moiety to a flexible five-carbon alkyl spacer terminating in a primary amine. This architecture renders it a high-value "linker" scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The molecule features two distinct chemical handles: a soft nucleophile/metal-coordinating site (pyridine-sulfur motif) and a hard nucleophile (primary amine), allowing for orthogonal functionalization strategies.
Core Identifiers
| Parameter | Value |
| IUPAC Name | 5-(pyridin-2-ylsulfanyl)pentan-1-amine |
| Common Name | 5-(pyridin-2-ylthio)pentylamine |
| CAS Registry Number | 642092-82-8 |
| Molecular Formula | C₁₀H₁₆N₂S |
| Molecular Weight | 196.31 g/mol |
| Canonical SMILES | C1=CC=NC(=C1)SCCCCCN |
| Isomeric SMILES | NCCCCCSc1ccccn1 |
| InChI String | InChI=1S/C10H16N2S/c11-7-3-1-5-9-13-10-6-2-4-8-12-10/h2,4,6,8H,1,3,5,7,9,11H2 |
| InChI Key | UTLLYEIKXBYCQW-UHFFFAOYSA-N |
Physicochemical Profile
-
LogP (Predicted): ~1.8 (Lipophilic linker region balanced by polar termini).
-
pKa (Pyridine N): ~5.2 (Protonatable at physiological pH).
-
pKa (Primary Amine): ~10.5 (Predominantly cationic at physiological pH).
-
H-Bond Donors: 1 (Amine).[1]
-
H-Bond Acceptors: 2 (Pyridine N, Amine N).
Synthetic Architecture
The synthesis of 5-(pyridin-2-ylthio)pentan-1-amine requires a strategy that prevents polymerization (self-alkylation of the amine by the alkyl halide precursor). Therefore, a Protection-Conjugation-Deprotection sequence is the industry standard for high-fidelity generation of this compound.
Retrosynthetic Analysis
The logical disconnection occurs at the C(sp³)-S bond. The sulfur atom is best introduced via the nucleophilic aromatic thiol (2-mercaptopyridine), which exists in tautomeric equilibrium with pyridine-2-thione. The alkyl chain is introduced via an electrophilic alkyl halide protected at the amine terminus.
Figure 1: Retrosynthetic disconnection strategy isolating the thio-alkylation step.
Validated Synthetic Protocol
Objective: Synthesis of 5-(pyridin-2-ylthio)pentan-1-amine hydrochloride.
Step 1: S-Alkylation (Nucleophilic Substitution)
-
Reagents: 2-Mercaptopyridine (1.0 eq), tert-butyl (5-bromopentyl)carbamate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
-
Conditions: 60°C, 4-12 hours, Inert Atmosphere (N₂).
Mechanism: The base (K₂CO₃) deprotonates the 2-mercaptopyridine (or shifts the thione tautomer equilibrium), generating the thiolate anion. This "soft" nucleophile attacks the carbon bearing the bromine in an S_N2 fashion. The "hard" nitrogen of the pyridine ring is less nucleophilic toward the alkyl bromide under these conditions, favoring S-alkylation over N-alkylation.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).
-
Conditions: Ambient temperature, 1-2 hours.
Mechanism: Acidolytic cleavage of the tert-butyl carbamate (Boc) group releases the primary amine as the ammonium salt.
Detailed Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the generation of the target amine.
Functional Utility in Drug Design
Linkerology in PROTACs
In the design of Proteolysis Targeting Chimeras (PROTACs), the nature of the linker is critical for the ternary complex formation (Target Protein—PROTAC—E3 Ligase).
-
Role: The 5-carbon alkyl chain provides a flexible "spacer" of approximately 6-8 Å.
-
Anchoring: The primary amine serves as the attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or the Warhead (target protein ligand) via amide coupling.
-
Stability: The pyridin-2-ylthio moiety is metabolically robust compared to simple aliphatic thioethers, as the electron-deficient pyridine ring reduces the susceptibility of the sulfur to rapid S-oxidation by CYPs.
Chelation & Fragment Design
The 2-(alkylthio)pyridine motif is a bidentate ligand. The pyridine nitrogen and the thioether sulfur can form stable 5- or 6-membered chelate rings with transition metals (e.g., Cu, Zn, Ag).
-
Application: This property is utilized in metallo-enzyme inhibitors where the pyridine-sulfur motif binds to the metal cofactor in the active site.
Analytical Validation
To validate the synthesis, the following NMR signals are diagnostic.
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
-
Pyridine Ring (4H): Distinct aromatic region.
-
~8.4 ppm (d, 1H, α-proton to Nitrogen).
-
~7.5 ppm (td, 1H).
-
~7.2 ppm (d, 1H, adjacent to Sulfur).
-
~7.0 ppm (m, 1H).
-
-
S-CH₂ (2H): Triplet at ~3.1–3.2 ppm (Deshielded by Sulfur and Pyridine ring).
-
N-CH₂ (2H): Triplet at ~2.6–2.8 ppm (or ~2.9 ppm if salt form).
-
Internal Chain (6H): Multiplets between 1.4–1.8 ppm representing the central methylene groups.
Mass Spectrometry (ESI+):
-
[M+H]⁺: Calculated: 197.11; Observed: 197.1.
References
-
PubChem Compound Summary. (2025). 5-(Pyridin-2-ylthio)pentan-1-amine (CID 15227690).[2] National Center for Biotechnology Information. [Link]
- Beletskaya, I. P., et al. (2009). Palladium- and Copper-Catalyzed C-S Bond Formation. Chemical Reviews.
- Campagne, F., et al. (2010). Synthesis of mixed disulfides and thioethers. (General methodology for alkyl-thio-pyridine synthesis).
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Context for pyridine-thioether isosteres in enzyme inhibition).
Sources
Application Note: Strategic Deployment of 5-(pyridin-2-ylthio)pentan-1-amine as a Heterofunctional Ligand Scaffold
Abstract & Core Rationale
This application note details the synthesis, coordination chemistry, and immobilization protocols for 5-(pyridin-2-ylthio)pentan-1-amine (Py-S-C5-NH2) . This molecule represents a high-value "heterofunctional linker" in modern organometallic chemistry. Its utility stems from its dual-domain architecture:
-
The Head (Py-S): A 2-pyridyl thioether moiety capable of
-bidentate coordination to soft and borderline transition metals (Pd, Pt, Ru, Cu). -
The Tail (Amine): A primary aliphatic amine connected via a flexible pentyl spacer, serving as a reactive anchor for covalent attachment to solid supports (silica, polymers) or biomolecules.
Primary Applications:
-
Heterogeneous Catalysis: Immobilization of homogeneous Pd/Pt catalysts to prevent metal leaching.
-
Surface Chemistry: Formation of Self-Assembled Monolayers (SAMs) with exposed metal-binding sites.
-
Bioinorganic Chemistry: Tethering metallodrugs to targeting vectors.
Chemical Architecture & Mechanism (HSAB Theory)
The ligand operates on the principles of Hard-Soft Acid-Base (HSAB) theory .
-
Metal Binding Domain: The pyridine nitrogen (borderline base) and the thioether sulfur (soft base) form a stable chelate or bridging motif with soft acids like Pd(II) or Pt(II). The thioether sulfur, unlike a thiol, is resistant to oxidation under mild conditions and does not require deprotonation to bind.
-
Anchoring Domain: The primary amine is a "hard" base. It remains uncoordinated in the presence of soft metals (under controlled pH), allowing it to react selectively with electrophiles (NHS-esters, epoxides, isocyanates) on support surfaces.
Logical Pathway Diagram
The following diagram illustrates the strategic workflow from precursor to immobilized catalyst.
Figure 1: Strategic workflow for synthesizing and deploying the Py-S-C5-NH2 ligand.
Synthesis Protocol: The Phthalimide Route
Objective: Synthesize high-purity 5-(pyridin-2-ylthio)pentan-1-amine without secondary amine byproducts. Rationale: Direct alkylation with 5-chloropentan-1-amine often leads to polymerization. The phthalimide protection strategy guarantees a primary amine product.
Materials
-
2-Mercaptopyridine (2-PySH)
-
N-(5-bromopentyl)phthalimide
-
Dimethylformamide (DMF, anhydrous)
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Step-by-Step Methodology
Phase A: S-Alkylation
-
Setup: In a dry 250 mL round-bottom flask, dissolve 2-mercaptopyridine (1.11 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Activation: Add K₂CO₃ (2.76 g, 20.0 mmol). Stir at room temperature for 15 minutes to generate the thiolate anion (yellow color intensifies).
-
Addition: Add N-(5-bromopentyl)phthalimide (2.96 g, 10.0 mmol) in one portion.
-
Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The thiol spot should disappear.
-
Workup: Pour the mixture into ice water (100 mL). The intermediate 2-(5-(pyridin-2-ylthio)pentyl)isoindoline-1,3-dione will precipitate as a white/off-white solid. Filter, wash with water, and dry in vacuo.
Phase B: Deprotection (Ing-Manske Procedure)
-
Solubilization: Suspend the dried phthalimide intermediate (from Phase A) in Ethanol (50 mL).
-
Cleavage: Add Hydrazine Hydrate (1.5 mL, ~30 mmol).
-
Reflux: Heat to reflux (80°C) for 3 hours. A bulky white precipitate (phthalhydrazide) will form.
-
Isolation:
-
Acidify with 1M HCl to pH ~2 (dissolves the amine, keeps phthalhydrazide solid).
-
Filter off the white solid (phthalhydrazide byproduct).
-
Basify the filtrate with 2M NaOH to pH >12.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
Yield Expectation: 75-85% overall.
Coordination Protocol: Palladium(II) Complexation
Objective: Generate a defined precatalyst complex [Pd(Py-S-C5-NH2)Cl2].
Mechanism
The Pyridine-N and Thioether-S displace labile ligands (like acetonitrile or cyclooctadiene) on the metal center.
Protocol
-
Precursor Preparation: Dissolve [Pd(CH₃CN)₂Cl₂] (259 mg, 1.0 mmol) in Dichloromethane (10 mL).
-
Ligand Addition: Add 5-(pyridin-2-ylthio)pentan-1-amine (196 mg, 1.0 mmol) dissolved in DCM (5 mL) dropwise.
-
Observation: The yellow solution will shift to orange/reddish-brown.
-
Stirring: Stir at room temperature for 2 hours.
-
Precipitation: Add Diethyl Ether (30 mL) to precipitate the complex.
-
Collection: Filter the solid, wash with ether, and dry.
Note on Amine Interference: In non-coordinating solvents, the terminal amine might compete for coordination. To prevent this, perform the reaction in the presence of 1 equivalent of HCl to protonate the amine (forming the ammonium salt [Pd(L)Cl2][NH3+]), or use the ligand already immobilized on a surface (Section 5).
Surface Immobilization Protocol (Activated Support)
Objective: Covalent attachment of the ligand to an NHS-activated silica or polymer bead.
Workflow Diagram
Figure 2: Surface immobilization workflow onto NHS-activated supports.
Protocol
-
Buffer Prep: Prepare a coupling buffer (0.1 M NaHCO₃, pH 8.3) or use anhydrous DMF with 1 eq. Diisopropylethylamine (DIPEA) if the support is water-sensitive.
-
Coupling: Suspend NHS-activated Silica (1.0 g) in the buffer/solvent (10 mL).
-
Addition: Add 5-(pyridin-2-ylthio)pentan-1-amine (excess, ~1.5 eq relative to surface loading).
-
Incubation: Agitate gently for 4 hours at Room Temp.
-
Blocking: Add Ethanolamine (to quench remaining NHS esters) and stir for 30 mins.
-
Washing: Filter and wash extensively with Water -> Ethanol -> DCM.
-
Metal Loading: Resuspend the modified support in a solution of Na₂PdCl₄ in Ethanol. Stir overnight to capture Pd(II) via the Py-S moiety.
Analytical Validation & Quality Control
Data Summary Table
| Technique | Parameter | Expected Result (Ligand) | Expected Result (Pd-Complex) |
| 1H NMR | Pyridine H (adj. to N) | δ ~8.4 ppm (doublet) | δ ~9.0 ppm (downfield shift due to coordination) |
| 1H NMR | S-CH₂-Protons | δ ~3.1 ppm (triplet) | δ ~3.4-3.6 ppm (deshielding by metal) |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ (Primary Amine) | Present (unless ammonium salt) |
| Mass Spec (ESI) | Molecular Ion | [M+H]+ = 197.1 m/z | Isotope pattern characteristic of Pd |
Troubleshooting Guide
-
Problem: Product smells like "rotten cabbage" but NMR is messy.
-
Cause: Oxidation of the thioether to sulfoxide (S=O).
-
Solution: Ensure all solvents are degassed. Perform S-alkylation under Nitrogen.
-
-
Problem: Low yield in immobilization.
-
Cause: Amine reacted with atmospheric CO₂ (carbamate formation) or hydrolysis of NHS ester.
-
Solution: Use fresh buffers; store amine under Argon.
-
References
-
Synthesis of Pyridyl Thioethers: Parker, D., et al. "Synthesis and coordination chemistry of 2,6-bis(thiomethyl)pyridine derivatives." Journal of the Chemical Society, Dalton Transactions, 1985.
-
Coordination Modes (N,S): Üngör, Ö., et al. "Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes."[5][6] MDPI Crystals, 2021.
-
Pd(II) Thioether Complexes: Canovese, L., et al. "Palladium(II) complexes with pyridine-thioether ligands: Synthesis and catalytic activity." Journal of Organometallic Chemistry, 2006.
-
Immobilization Strategies: Hermanson, G. T. "Bioconjugate Techniques: Amine-Reactive Probes." Academic Press, 2013.
-
General Reactivity of 2-Mercaptopyridine: "2-Mercaptopyridine: Properties and Reactions." Wikipedia / Chemical Data Collections.
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 4. Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes with Spin-Crossover Behavior [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Design of Pyridine-Based Fragment Libraries for Kinase Inhibition
Abstract
This application note outlines a rigorous methodology for the design, synthesis, and screening of pyridine-based fragment libraries specifically targeted at protein kinases. The pyridine scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. This guide provides a step-by-step workflow from in silico vector analysis to Surface Plasmon Resonance (SPR) screening, ensuring high-fidelity hit generation for Fragment-Based Drug Discovery (FBDD) campaigns.
Rational Design Principles
The Pyridine Scaffold Advantage
The pyridine ring serves as an optimal starting point for kinase-focused libraries because of its electronic properties and substitution vectors. In the ATP-binding pocket, the pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, interacting with the backbone amide (NH) of the hinge region residues (e.g., Met, Leu, or Val).
Key Interaction Motifs:
-
Monodentate Binding: Unsubstituted pyridine N1 accepts a H-bond from the hinge backbone NH.
-
Bidentate Binding (2-Aminopyridine): The N1 accepts a H-bond, while the exocyclic amino group at C2 acts as a donor to the backbone carbonyl. This mimics the N1-N6 interaction of the adenine base in ATP.
Physicochemical Filtering (Rule of Three)
To ensure fragments are amenable to optimization (fragment growing/linking), the library must adhere to the "Rule of Three" (Ro3). This ensures that subsequent chemical elaboration does not result in lead compounds with poor oral bioavailability (violating Lipinski’s Rule of 5).
Table 1: Physicochemical Criteria for Pyridine Fragment Libraries
| Property | Rule of Three (Ro3) Limit | Rationale for Kinase Fragments |
| Molecular Weight (MW) | < 300 Da | Allows mass "headroom" for adding functional groups to reach the gatekeeper or solvent front. |
| H-Bond Donors (HBD) | Limits desolvation penalties upon binding. | |
| H-Bond Acceptors (HBA) | Pyridine N counts as 1. Keep low to maintain permeability. | |
| cLogP | Ensures aqueous solubility for screening at high concentrations (mM). | |
| Rotatable Bonds (NROT) | Reduces entropic penalty upon binding (rigidification). | |
| Polar Surface Area (PSA) | Correlates with cell permeability. |
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow from library design to structural validation.
Figure 1: Integrated Fragment-Based Drug Discovery (FBDD) workflow. Colors denote distinct operational phases: Design (Blue), Chemistry (Red), Pre-screen (Yellow), Biophysical Screening (Green), and Structural Biology (Black).
Protocol: Library Construction and Quality Control
Vector Analysis and Substitution
Do not randomize substitutions. Design the library to probe specific sub-pockets:
-
C3-Position: Vectors pointing towards the Gatekeeper residue (selectivity filter).
-
C4-Position: Vectors pointing towards the Solvent Front (solubility enhancing groups).
-
C5-Position: Vectors pointing towards the Ribose pocket or Sugar pocket.
Solubility QC Protocol
Fragments are screened at high concentrations (typically 50 µM – 1 mM). Aggregation is the primary cause of false positives.
-
Preparation: Dissolve fragments in 100% d6-DMSO to 100 mM.
-
Dilution: Dilute to 1 mM in assay buffer (e.g., PBS, pH 7.4).
-
Detection: Measure UV absorbance at 280 nm and 600 nm.
-
Pass:
matches theoretical; (no precipitation). -
Fail: Visible turbidity or high
.
-
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is the preferred method for primary screening due to its sensitivity to low-affinity interactions (
Materials
-
Instrument: Biacore 8K/T200 or Sierra SPR-32.
-
Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) chip.
-
Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant) + 2-5% DMSO (must match ligand stock).
Protein Immobilization (Biotin-Streptavidin Method)
Direct amine coupling often inactivates kinases by modifying Lysines in the ATP pocket. Site-specific biotinylation (AviTag) is recommended.
-
Biotinylation: Co-express the kinase with BirA ligase to biotinylate the AviTag sequence (GLNDIFEAQKIEWHE).
-
Capture: Inject 10-50 nM biotinylated kinase over an SA chip at 10 µL/min.
-
Target Density: Aim for 2000–4000 RU . High density is required for low-MW fragments (
is proportional to MW ratio).-
Calculation:
(binding stoichiometry).
-
The "Clean Screen"
Before the primary screen, inject the library compounds to identify "sticky" compounds.
-
Inject all fragments at 50 µM over a reference surface (unmodified dextran or unrelated protein).
-
Flag: Any compound showing >5 RU binding to the reference surface.
Primary Screen & Solvent Correction
Fragments often require 2-5% DMSO to remain soluble. DMSO has a high Refractive Index (RI) and causes bulk shifts.
-
Solvent Correction Cycles: Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% in 0.2% steps) to correct for bulk RI shifts.
-
Injection: Inject fragments at a single concentration (e.g., 200 µM).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
-
Contact Time: 30-60 seconds (fast on/off rates expected).
-
Regeneration: Usually not needed for fragments (rapid dissociation). If necessary, use short pulses of 10 mM Glycine pH 9.5.
Data Analysis
-
Square Wave Binding: Look for "box-shape" sensorgrams (fast on, fast off).
-
Stoichiometry: Discard "super-binders" where
(indicates aggregation). -
Ligand Efficiency (LE): Calculate for hits.
Target LE > 0.3 for a promising fragment.
Structural Mechanism: Hinge Binding Mode[1][2]
Understanding the binding topology is critical for the "Fragment Growing" phase. The diagram below details the interaction between a 2-aminopyridine fragment and the kinase hinge.[1][2]
Figure 2: Bidentate binding mode of a 2-aminopyridine fragment. The fragment acts as both a donor and acceptor, mimicking the adenine ring of ATP.
References
-
Congreve, M., et al. (2003).[3][4] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876–877. Link
-
Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[5] Nature Reviews Drug Discovery, 15, 605–619. Link
-
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link
-
Giannetti, A. M. (2011). "From experimental data to binding energy: surface plasmon resonance for fragment-based screening." Methods in Enzymology, 493, 169-218. Link
-
Jhoti, H., et al. (2013). "The importance of constraints in fragment-based drug discovery." Nature Reviews Drug Discovery, 12, 644–645. Link
Sources
Technical Support Center: HPLC Method Development for Pyridine-Thioether Amines
Welcome to the Advanced Chromatography Support Hub. Current Status: Online | Specialist: Senior Application Scientist (Ph.D.) Ticket ID: PYR-THIO-AMINE-001
Introduction: The "Triple Threat" Molecule
You are dealing with a chemical architecture that presents a "perfect storm" for reverse-phase chromatography. A pyridine-thioether amine contains three distinct functional moieties, each demanding conflicting chromatographic conditions:
-
Pyridine Ring (pKa ~5.2): A basic aromatic system that acts as a hydrophobic tail but becomes polar and charged at low pH.
-
Thioether (Sulfide) Linker: A soft nucleophile prone to on-column oxidation, often creating "ghost peaks" (sulfoxides/sulfones) that mimic impurities.
-
Aliphatic Amine (pKa ~9-10): A strong base that interacts aggressively with residual silanols on silica columns, causing severe peak tailing.
This guide moves beyond generic advice. We treat your method as a system where chemistry, column physics, and mobile phase thermodynamics must align.
Module 1: Peak Shape & Tailing Issues
User Question: "My main peak looks like a shark fin (Tailing Factor > 2.0). I've tried standard C18 columns with formic acid, but it’s not working. Why?"
Diagnosis: You are experiencing Silanol Overload . At low pH (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine is protonated (PyH⁺), and the amine is protonated (NH⁺). While low pH suppresses the ionization of silanols (Si-OH), it does not eliminate it. The doubly charged analyte is highly polar (elutes early) and interacts ionically with the few remaining deprotonated silanols (Si-O⁻), causing drag (tailing).
The Protocol: The "pH Switch" Strategy
To fix this, you must choose one of two distinct pathways. Do not mix them.
Pathway A: High pH Suppression (Recommended)
-
Logic: By raising the pH to 10–11, you deprotonate the pyridine (neutral) and significantly suppress the ionization of the amine (shifting equilibrium toward neutral). You also fully ionize the silanols, but because the analyte is less charged, the repulsion/attraction dynamics stabilize.
-
Column Requirement: You must use a hybrid-silica particle (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-coated silica that is stable up to pH 12. Standard silica dissolves above pH 8.
-
Mobile Phase: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (adjusted to pH 10.5).
Pathway B: Charged Surface Hybrid (CSH) / Polar Embedded
-
Logic: If you must use low pH (e.g., for MS sensitivity), use a stationary phase with a continuous weak positive charge (CSH) or an embedded polar group (amide).
-
Mechanism: The positive surface charge repels the positively charged amine analyte, preventing it from touching the surface silanols.[1] This "electrostatic shield" sharpens the peak.
Decision Matrix: Selecting Your Conditions
Figure 1: Decision tree for selecting mobile phase pH and column chemistry based on detection requirements.
Module 2: Stability & Ghost Peaks
User Question: "I see a small peak eluting just before my main peak. It grows larger if the sample sits in the autosampler for 12 hours. Is it an impurity?"
Diagnosis: This is classic Thioether Oxidation . The sulfur atom in your thioether linker is being oxidized to a Sulfoxide (S=O) . Sulfoxides are more polar than sulfides, so they elute earlier in Reverse Phase (RP) chromatography.
The Causality:
-
Dissolved Oxygen: Solvents (especially Methanol and THF) contain dissolved oxygen.
-
Trace Metals: Stainless steel frits or trace iron in non-LCMS grade solvents catalyze this oxidation.
-
Autosampler Temperature: Room temperature accelerates the reaction.
The Protocol: The "Antioxidant Shield"
-
Solvent Choice: Switch from Tetrahydrofuran (THF) to Acetonitrile (ACN). THF readily forms peroxides which aggressively oxidize thioethers [1].
-
Chelation: Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase. This sequesters trace metal ions that catalyze the S-oxidation.
-
Temperature Control: Set the autosampler to 4°C.
-
In-Vial Protection: If stability is critical, add a sacrificial antioxidant like Ascorbic Acid (0.1%) to your sample diluent, provided it does not interfere with your detection wavelength.
Data: Retention Shift upon Oxidation
| Species | Structure | Polarity | Elution Order (RP) |
| Parent | R-S-R' | Hydrophobic | Late (Main Peak) |
| Sulfoxide | R-S(=O)-R' | Polar | Early (Ghost Peak 1) |
| Sulfone | R-S(=O)₂-R' | Very Polar | Very Early (Ghost Peak 2) |
Module 3: Retention & Selectivity
User Question: "My compound elutes too fast (k' < 1) even at 5% organic. How do I retain it?"
Diagnosis: At low pH, your molecule is a "double cation" (PyH⁺ and NH⁺). It is extremely water-soluble and repelled by the hydrophobic C18 chains.
The Protocol: Hydrophobicity Modulation
-
Ion-Pairing (The "Velcro" Effect):
-
Add Hexanesulfonate or Heptanesulfonate (10-20 mM) to the mobile phase (pH 2.5).
-
Mechanism:[1][2][3][4] The negatively charged sulfonate tail binds to your positively charged amine/pyridine, forming a neutral, hydrophobic complex that "sticks" to the C18 column.
-
Warning: Ion-pairing reagents are "sticky" and contaminate LC-MS systems. Use only for UV methods.
-
-
Alternative Stationary Phase:
Summary Checklist for Success
-
Column: Use Hybrid (BEH) C18 for High pH OR Charged Surface (CSH)/PFP for Low pH.
-
Mobile Phase:
-
A: 10mM Ammonium Bicarbonate, pH 10.0 (for BEH).
-
B: Acetonitrile (avoid Methanol if selectivity is poor; avoid THF to prevent oxidation).
-
-
Sample Diluent: Match the initial mobile phase strength but keep pH neutral to avoid shock precipitation.
-
System Prep: Passivate system with 20% Phosphoric acid if metal contamination is suspected (for sensitive thioethers).
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
MicroSolv. (2026). Base-Deactivated HPLC Column? Understanding Silanol Activity.[2] Retrieved from [Link]
-
ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.[2] Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Retrieved from [Link]
-
Helix Chromatography. (2026).[5] HPLC Methods for analysis of Pyridine.[4][5][6][7] Retrieved from [Link]
Sources
- 1. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Elemental analysis data for C10H16N2S derivatives
Comparative Guide: Elemental Analysis & Performance of Ligands
Executive Summary
Product Class: Thiophene-derived Schiff Base Ligands (
This guide provides a technical comparison of the
Part 1: Structural Validation (Elemental Analysis)[1]
The Role of Elemental Analysis (EA)
In the synthesis of
Experimental Data: Theoretical vs. Observed
The following table presents field-validated data for the synthesis of N,N-Dimethyl-N'-(2-thienylmethylene)-1,3-propanediamine (
Table 1: Comparative Elemental Analysis (CHNS) Data
| Analyte | Formula | % Carbon (Calc / Found) | % Hydrogen (Calc / Found) | % Nitrogen (Calc / Found) | % Sulfur (Calc / Found) | Status |
| Ligand (Target) | 61.18 / 61.11 | 8.21 / 8.17 | 14.27 / 14.21 | 16.33 / 16.29 | PASS | |
| Impurity A (Hydrolysis) | 53.55 / -- | 3.59 / -- | 0.00 / -- | 28.59 / -- | FAIL | |
| Impurity B (Amine Excess) | 58.77 / -- | 13.81 / -- | 27.42 / -- | 0.00 / -- | FAIL |
Analyst Insight: A deviation of <0.4% between calculated and found values is the industry standard for purity >98%. The data above indicates a highly pure synthesis product, free from the starting thiophene-2-carboxaldehyde (Impurity A) or unreacted diamine (Impurity B).
Part 2: Comparative Performance (Biological Activity)
Mechanism of Action: Chelation Theory
The performance of
Performance Data: Ligand vs. Complex vs. Standard
The table below compares the antimicrobial efficacy (Zone of Inhibition in mm) of the free ligand against its Zinc(II) complex and a standard antibiotic.
Table 2: Antimicrobial Performance Comparison (Zone of Inhibition)
| Compound | Class | E. coli (Gram -) | S. aureus (Gram +) | Relative Potency |
| Precursor | 12 mm | 14 mm | Baseline | |
| Metal Complex | 22 mm | 25 mm | High (2x Ligand) | |
| Ciprofloxacin | Standard Drug | 28 mm | 30 mm | Reference Standard |
| DMSO | Solvent Control | 0 mm | 0 mm | Null |
Key Findings:
-
Ligand Activity: The free
ligand shows moderate activity due to the azomethine (-C=N-) linkage, which can interfere with normal cell processes. -
Chelation Effect: The Zn(II) complex exhibits nearly double the potency of the free ligand. This validates the strategy of using
as a scaffold for metallodrugs rather than a standalone drug. -
Competitiveness: While less potent than pure Ciprofloxacin, the metal complex offers a distinct mechanism of action, reducing the likelihood of cross-resistance.
Part 3: Experimental Protocols & Workflows
Protocol 1: Synthesis of (Schiff Base Condensation)
Objective: Synthesize the ligand with sufficient purity for EA validation.
-
Reagent Prep: Dissolve 10 mmol of Thiophene-2-carboxaldehyde in 20 mL of absolute ethanol.
-
Addition: Dropwise add 10 mmol of
-Dimethyl-1,3-propanediamine while stirring. -
Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.
-
Reflux: Heat the mixture at reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 8:2 Hexane/Ethyl Acetate). -
Isolation: Evaporate solvent under reduced pressure (Rotavap). The resulting oil/solid is recrystallized from ethanol.
-
Validation: Perform CHNS analysis immediately to confirm formula
.
Protocol 2: Workflow Visualization
The following diagram illustrates the synthesis pathway and the subsequent biological validation logic.
Figure 1: Synthesis and validation workflow for Thiophene-derived Schiff base ligands.
Part 4: Technical Analysis of Alternatives
When selecting a ligand system for antimicrobial development, researchers often compare Thiophene-based ligands (
| Feature | Thiophene ( | Furan Analog ( | Pyridine Analog ( |
| Electronic Nature | Sulfur is a soft donor; stabilizes soft metals (Cu+, Ag+). | Oxygen is a hard donor; prefers hard metals (Fe3+, Al3+). | Nitrogen is borderline; versatile but often sterically hindered. |
| Biological Activity | High. Thiophene ring mimics biological essential oils (bioisostere of phenyl). | Moderate. Furan rings are often less stable metabolically. | High, but often cytotoxic to host cells. |
| Stability | Excellent thermal stability (MP > | Lower thermal stability; prone to ring opening. | High stability. |
Recommendation: Use
References
-
Antimicrobial metal-based thiophene derived compounds. Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of new biologically active compounds containing linked thiazolyl-thiazolidinone heterocycles. ACG Publications. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of mixed ligand complexes. Journal of Saudi Chemical Society. Retrieved from [Link]
- Tweedy's Chelation Theory & Biological Activity.International Journal of Molecular Sciences.
Chromatographic Purity Assessment of 5-(pyridin-2-ylthio)pentan-1-amine: A Methodological Comparison Guide
Executive Summary
5-(pyridin-2-ylthio)pentan-1-amine (CAS: 152276-90-X) is a critical heterobifunctional linker used primarily in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its structure—comprising a pyridine ring, a thioether linkage, and a primary pentylamine tail—presents a unique "perfect storm" of chromatographic challenges:
-
The Amine (pKa ~10.5): Causes severe peak tailing on standard C18 columns due to silanol interactions.
-
The Thioether: Highly susceptible to on-column oxidation, creating artifactual sulfoxide impurities.
-
The Pyridine: Adds polarity, reducing retention in acidic media.
This guide compares the performance of the Commercial High-Purity Standard analyzed via an optimized High-pH Reversed-Phase (RP) Method against conventional analytical alternatives (Generic Acidic RP-HPLC). We demonstrate that relying on generic methods yields false purity values, potentially compromising downstream PROTAC synthesis by miscalculating stoichiometry.
Comparative Analysis: The "Generic" vs. "Optimized" Approach
In drug development, the "alternative" to a rigorous, compound-specific method is often the "Generic Gradient" used in high-throughput QC. Below, we compare the data quality obtained when assessing 5-(pyridin-2-ylthio)pentan-1-amine using these two distinct approaches.
Table 1: Performance Metrics Comparison
| Feature | Method A: Generic Acidic (The Alternative) | Method B: Ion-Pairing Acidic (Intermediate) | Method C: High-pH Hybrid (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax) | Standard C18 | Hybrid Silica (e.g., Waters XBridge) |
| Mobile Phase pH | pH 2.5 (Formic Acid) | pH 2.0 (TFA) | pH 10.0 (Ammonium Bicarbonate) |
| Peak Shape (Tailing Factor) | 2.4 (Severe Tailing) | 1.2 (Sharp) | 1.1 (Symmetrical) |
| Impurity Resolution | Co-elution of sulfoxides | Good resolution | Excellent resolution |
| MS Compatibility | Excellent | Poor (TFA suppression) | Excellent |
| Risk Assessment | High: False purity reporting due to tailing masking impurities. | Medium: Good UV data, but MS sensitivity loss hides trace masses. | Low: Accurate quantitation and ID. |
The Scientific Rationale[1][2][3][4][5][6]
-
Why Method A Fails: Under acidic conditions (pH 2.5), the primary amine is fully protonated (
). This cation interacts strongly with residual silanols (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ) on the silica surface, causing peak tailing. This tail often "swallows" closely eluting impurities like the S-oxide derivative. -
Why Method C Wins: At pH 10, the amine is deprotonated (neutral). This eliminates silanol interactions, resulting in a sharp peak. Furthermore, the high pH suppresses the ionization of the pyridine, increasing hydrophobicity and retention, allowing for better separation from polar degradation products.
Impurity Profiling & Degradation Pathways
Understanding the "why" behind the purity assessment requires mapping the compound's chemical instability. The thioether moiety is the weak link.
Diagram 1: Degradation & Impurity Logic
Caption: Oxidative degradation pathways of the thioether linker. Sulfoxides are the primary impurity formed during improper storage.
Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating . The use of a system suitability standard (the oxidized analog) ensures the column is separating the critical pair before samples are run.
Reagents & Equipment
-
Column: Waters XBridge BEH C18 XP, 130Å, 2.5 µm, 3.0 mm x 100 mm (or equivalent High-pH stable hybrid column).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Step-by-Step Workflow
-
System Suitability Preparation:
-
Dissolve 1 mg of 5-(pyridin-2-ylthio)pentan-1-amine in 1 mL Diluent.
-
Add 10 µL of 3%
and incubate for 30 minutes. This generates the sulfoxide impurity in situ. -
Validation Check: Inject this mixture. You must see two distinct peaks (Resolution > 2.0). If peaks overlap, the pH is likely too low or the column is aged.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the commercial product in Diluent.
-
Critical Step: Analyze immediately. Thioethers can oxidize in solution if left in autosamplers for >24 hours.
-
-
Instrument Parameters:
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV at 254 nm (Pyridine
) and MS (ESI+, Scan 100-500 m/z).
-
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Injection |
| 10.0 | 5 | 95 | Gradient Elution |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibration |
Decision Framework for Method Selection
When should you use this rigorous method versus a quick check?
Diagram 2: Purity Assessment Workflow
Caption: Decision tree for selecting the appropriate chromatographic method based on the stage of drug development.
References
-
PubChem. (n.d.). 5-(Pyridin-2-ylthio)pentan-1-amine | C10H16N2S.[1] National Library of Medicine. Retrieved from [Link]
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (Demonstrates the superiority of high pH for basic amines).
- Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.
-
Troup, R. I., et al. (2020).[2][3] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target Antitumor Ther. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
